molecular formula C18H15N5O B2783595 4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955781-52-9

4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2783595
CAS RN: 955781-52-9
M. Wt: 317.352
InChI Key: UWOUIJBTOXLCLJ-UHFFFAOYSA-N
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Description

4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, also known as PDP, is a novel heterocyclic compound that has gained attention in recent years due to its potential use in scientific research. PDP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

The synthesis of pyrazolopyridines, including compounds similar to the one , has been facilitated by microwave-assisted methods, leading to derivatives with notable antioxidant, antitumor, and antimicrobial activities. The specific reactivity of an enaminone precursor toward various methylene reagents under microwave irradiation has yielded compounds with high biological activity, as demonstrated by assays including the DPPH antioxidant assay and antimicrobial screenings against different bacteria and fungi strains (El‐Borai et al., 2013).

Molecular Docking and In Vitro Screening for Antimicrobial and Antioxidant Activities

A study on pyridine and fused pyridine derivatives highlighted their preparation starting from a hydrazinyl-pyridine carbonitrile, leading to triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were assessed for molecular docking towards GlcN-6-P synthase and showed moderate to good binding energies. Their antimicrobial and antioxidant activities were confirmed through in vitro screenings, indicating their potential as therapeutic agents (Flefel et al., 2018).

Tautomerism and Structural Stability in Solution

Research into the tautomerism of aza heterocycles has revealed insights into the stability and structural transformations of related pyrazolopyridinones in crystal and solution. This investigation provides valuable information on the chemical behavior of these compounds under different conditions, which could be essential for their practical application in scientific research (Gubaidullin et al., 2014).

Synthesis of Pyridine and Fused Pyridine Derivatives

Another study outlines the synthesis of a new series of pyridine and fused pyridine derivatives, which might include compounds structurally related to the one . These derivatives have been synthesized through reactions involving arylidene malononitrile, leading to a variety of heterocyclic compounds with potential applications in scientific research due to their varied chemical properties (Al-Issa, 2012).

Antiviral Activities of Pyrazolopyridine Derivatives

The exploration of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives and related compounds for their antiviral activity has provided valuable insights into the potential therapeutic applications of these molecules. Through the synthesis of various heterocyclic compounds and evaluation of their cytotoxicity and antiviral efficacy, this research contributes to the development of new antiviral agents (Attaby et al., 2006).

properties

IUPAC Name

4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-16-11-20-23(15-7-3-2-4-8-15)17(16)18(24)22(21-13)12-14-6-5-9-19-10-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOUIJBTOXLCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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